molecular formula C13H12N4S B1397784 1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarbonitrile CAS No. 1163707-54-7

1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarbonitrile

Cat. No. B1397784
M. Wt: 256.33 g/mol
InChI Key: JVEIHQRIBSDOLQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of this compound is 270.35 g/mol. Detailed structural analysis is not available in the search results.


Chemical Reactions Analysis

This compound is used as a ligand in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 369.3±42.0 °C, and its density is predicted to be 1.297±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 3.67±0.10 .

Scientific Research Applications

Synthesis and Derivative Formation

  • Novel Synthesis of N-Amino-2-Pyridones and Cycloalkane Ringfused Pyridines Containing Benzothiazole Moiety : This study outlines a new one-step synthesis of N-amino-2-pyridones and cycloalkane ring-fused pyridine derivatives containing benzothiazole moiety, which could have applications in the development of new chemical compounds with potential pharmaceutical uses (Elgemeie et al., 2000).

  • Synthesis of Functionalized 4H-Pyrano(3,2-c)pyridines from 4-Hydroxy-6-methyl-2-pyridone and Their Reactions : This paper demonstrates the synthesis of a variety of pyridine derivatives, which are important in the development of new pharmaceuticals (Mekheimer et al., 1997).

Structural Characterization

  • Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Amino thiazoles : This research describes the structural analysis of polymorphic forms of pyridine derivatives, which is critical for understanding the physical and chemical properties of these compounds (Böck et al., 2020).

Anticancer and Antidiabetic Applications

  • Development of a Novel Series of Anticancer and Antidiabetic: Spirothiazolidines Analogs : This study highlights the synthesis of spirothiazolidine analogs, which have shown significant anticancer and antidiabetic activities in cell line studies (Flefel et al., 2019).

Antimicrobial Activities

  • Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities : This research involves the synthesis of triazole derivatives and their evaluation for antimicrobial activities, showing the potential use of these compounds in treating infections (Bayrak et al., 2009).

Fluorescence Properties

  • Synthesis of novel 3-pyridinecarbonitriles with amino acid function and their fluorescence properties : This study explores the fluorescence properties of newly synthesized pyridines, which can be important in the development of fluorescent probes or sensors (Girgis et al., 2004).

Future Directions

This compound is gaining much attention in recent years due to its potential applications in various fields of research and industry. It is also used in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology , indicating its potential in drug development.

properties

IUPAC Name

1-[4-(2-amino-4-methyl-1,3-thiazol-5-yl)pyridin-2-yl]cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c1-8-11(18-12(15)17-8)9-2-5-16-10(6-9)13(7-14)3-4-13/h2,5-6H,3-4H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEIHQRIBSDOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarbonitrile

Synthesis routes and methods

Procedure details

A mixture of {5-[2-(1-cyano-cyclopropyl)-pyridin-4-yl]-4-methyl-thiazol-2-yl}-carbamic acid tert-butyl ester (Step 18.2) (295 mg), DCM (4 mL) and TFA (1 mL) is stirred for 2 h at rt and then concentrated. The residue is purified by silica gel column chromatography (DCM/MeOH/NH3aq, 94:5:1) to afford 182 mg of the title compound: ESI-MS: 257.1 [M+H]+; tR=2.54 min (System 1); TLC: Rf=0.30 ((DCM/MeOH/NH3aq, 94:5:1).
Name
{5-[2-(1-cyano-cyclopropyl)-pyridin-4-yl]-4-methyl-thiazol-2-yl}-carbamic acid tert-butyl ester
Quantity
295 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarbonitrile
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1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarbonitrile
Reactant of Route 3
1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarbonitrile
Reactant of Route 4
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1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarbonitrile
Reactant of Route 5
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1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarbonitrile
Reactant of Route 6
1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarbonitrile

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